Dihexyl Malonate

Description

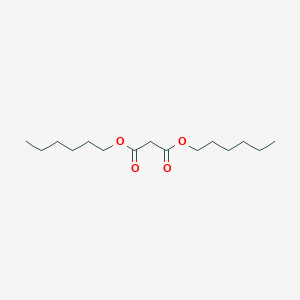

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dihexyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXAJNXSULJYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431505 | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-37-4 | |

| Record name | Dihexyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Dihexyl Malonate

Reactions at the Active Methylene (B1212753) Group

The methylene (-CH2-) group in dihexyl malonate is flanked by two electron-withdrawing carbonyl groups, rendering the protons on this carbon significantly acidic. chemicalbook.comwikipedia.org This "active methylene" group is the primary site of reactivity for a variety of carbon-carbon bond-forming reactions. chemicalbook.comshivajicollege.ac.in

The hydrogen atoms of the active methylene group in this compound are acidic, with a pKa value comparable to other malonic esters (the pKa of diethyl malonate is approximately 13). vulcanchem.comlibretexts.org This acidity allows for easy deprotonation by a suitable base to form a stabilized carbanion, often referred to as an enolate. wikipedia.orglibretexts.org The negative charge of this carbanion is delocalized through resonance onto the two adjacent carbonyl oxygen atoms, which accounts for its stability. wikipedia.org

Common bases used for this deprotonation include sodium hexoxide (prepared from sodium and hexanol) to prevent transesterification, where the hexyl group of the ester might be exchanged with the alkyl group from a different alkoxide base. wikipedia.orgwikipedia.org This resulting nucleophilic carbanion is a key intermediate in the synthesis of a wide range of organic compounds. vaia.com

The enolate derived from this compound is a potent nucleophile that readily participates in alkylation and acylation reactions.

Alkylation: In the presence of an alkyl halide, the this compound carbanion undergoes a nucleophilic substitution reaction, typically an SN2 process, to form a monoalkylated this compound. libretexts.orgpressbooks.pub This reaction is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction is most efficient with primary or methyl halides. pressbooks.pub Since the monoalkylated product still possesses one acidic proton, a second alkylation can be performed by repeating the deprotonation and alkylation steps, allowing for the introduction of two different alkyl groups if desired. libretexts.orgwikipedia.org

Acylation: The enolate of this compound can also be acylated using acyl chlorides or acid anhydrides. chemicalbook.comacs.org This reaction, often facilitated by the use of magnesium chloride and a tertiary amine base, yields an acylated malonic ester. acs.org These acylated products are valuable intermediates, for instance, in the synthesis of β-ketoesters. chemicalbook.com

Table 1: General Alkylation and Acylation of this compound This table illustrates the general transformation in alkylation and acylation reactions of this compound. Specific reaction conditions can vary.

| Reaction | Reactant | Reagent(s) | Product Type |

|---|

| Alkylation | this compound | 1. Base (e.g., NaO(CH₂)₅CH₃) 2. Alkyl Halide (R-X) | Mono- or Dialkyl this compound | | Acylation | this compound | 1. Base (e.g., NaO(CH₂)₅CH₃) 2. Acyl Chloride (RCOCl) | Acyl this compound |

The nucleophilic carbanion of this compound can also participate in addition reactions with carbonyl compounds and α,β-unsaturated systems.

Aldol-type Reactions: While less common than alkylation, the enolate of this compound can react with aldehydes and ketones in an aldol-type addition reaction. This forms a β-hydroxy derivative which can subsequently undergo dehydration.

Michael Reaction: this compound is a competent Michael donor in Michael additions. google.com In this reaction, the carbanion adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate fashion (1,4-addition). chemicalbook.comgoogle.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds and is often catalyzed by a base. google.com A variety of dialkyl malonates, including this compound, are cited as suitable nucleophiles for this transformation. google.com

Hydrolysis and Decarboxylation Pathways

Following modifications at the active methylene position, the ester groups of this compound can be hydrolyzed, and the resulting malonic acid derivative can be decarboxylated. shivajicollege.ac.inlibretexts.org This sequence is a key part of the malonic ester synthesis for producing carboxylic acids. libretexts.orglibretexts.org

The hydrolysis of this compound involves the cleavage of its two ester bonds to yield malonic acid (or a substituted malonic acid) and two equivalents of hexanol. vulcanchem.com This process can be catalyzed by either acid or base. shivajicollege.ac.inucalgary.ca

The kinetics of hydrolysis for dialkyl malonates are influenced by the steric hindrance of the alkyl chains. nih.gov Studies on various dialkyl malonates have shown that longer alkyl chains, such as butyl groups, slow down the rate of hydrolysis compared to smaller alkyl groups like methyl. nih.gov This is attributed to the steric properties of the bulkier side chains, which can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. nih.gov Therefore, the hydrolysis of this compound is expected to be slower than that of diethyl malonate under similar conditions. Both ester groups are ultimately hydrolyzed, often in a stepwise manner, with the hydrolysis of the second ester group from the negatively charged monoester intermediate being slower. nih.gov Thermodynamically, the hydrolysis of dialkyl malonates is a favorable process. oecd.org

An efficient protocol for the monohydrolysis of various dialkyl malonates, including those with long alkyl chains, has been developed using a system of t-BuNH₂/LiBr/alcohol/H₂O. amelica.org This method can selectively cleave one ester group to yield the corresponding malonic acid half-ester. amelica.org

Substituted malonic acids, formed from the hydrolysis of the corresponding this compound derivatives, readily undergo decarboxylation upon heating. shivajicollege.ac.inlibretexts.org This loss of carbon dioxide is a characteristic reaction of compounds with a carbonyl group beta to a carboxylic acid function. libretexts.org

The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org The carboxylic acid proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, leading to the concerted cleavage of a carbon-carbon bond and the formation of an enol intermediate and carbon dioxide. libretexts.org This enol then rapidly tautomerizes to the more stable final product, a substituted carboxylic acid. libretexts.org This decarboxylation step typically requires heating, with temperatures around 110-200°C being effective. google.com

Cyclocondensation Reactions Involving Malonate Esters

Cyclocondensation reactions are fundamental in organic synthesis for constructing cyclic molecules. Malonate esters, including this compound, are key building blocks in these reactions due to the reactivity of the methylene group positioned between two carbonyl groups. masterorganicchemistry.compressbooks.pub This active methylene group is easily deprotonated by a base, forming a stabilized carbanion (enolate) that can act as a nucleophile. masterorganicchemistry.comwikipedia.org

Malonate esters are versatile precursors for the synthesis of a wide array of six-membered heterocyclic compounds. researchgate.net The reactivity of these diesters allows for their condensation with various dinucleophiles, such as urea (B33335) and its derivatives, to form important classes of heterocycles. researchgate.netnih.gov

A classic example is the synthesis of barbiturates, a class of sedative drugs. This reaction involves the condensation of a malonate ester with urea. openstax.org The process is typically carried out in the presence of a strong base, like sodium ethoxide, which deprotonates the malonate. The resulting enolate then reacts with urea in a twofold nucleophilic acyl substitution to form the heterocyclic ring of barbituric acid. openstax.orgpearson.com While diethyl malonate is commonly cited in this synthesis, the general mechanism applies to other malonate esters like this compound. wikipedia.orgmdpi.com

Another significant application is in the synthesis of coumarins, which are prevalent in many natural products and possess diverse biological activities. The Knoevenagel condensation is a primary method for synthesizing coumarin (B35378) derivatives. jmchemsci.comnih.gov This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a malonate ester. jetir.orgnih.gov For instance, 3-methoxy carbonyl-7-hydroxy coumarin can be prepared via the condensation of 2,4-dihydroxy benzaldehyde (B42025) with dimethyl malonate. biointerfaceresearch.com The condensation of salicylaldehyde with diethyl malonate, for example, yields coumarin-3-carboxylic acid ethyl ester, a precursor that can be further modified. nih.gov

The success of cyclocondensation reactions involving malonates is highly dependent on the choice of catalysts and reaction conditions. nih.gov Both base and acid catalysts are employed to facilitate these transformations.

In base-catalyzed reactions, the catalyst's role is to deprotonate the active methylene group of the malonate ester, generating the nucleophilic enolate. wikipedia.org For barbiturate (B1230296) synthesis, a strong base like sodium ethoxide is used to drive the reaction with urea. wikipedia.org In the Knoevenagel condensation for coumarin synthesis, weaker organic bases such as piperidine (B6355638) or pyridine (B92270) are often used as catalysts. jmchemsci.comjetir.orgnih.gov Sometimes, a co-catalyst like acetic acid is added along with piperidine. jetir.orgnih.gov The choice of base is critical; it must be strong enough to generate the enolate but not so strong as to cause unwanted side reactions like self-condensation of the aldehyde or ketone. wikipedia.org The solvent also plays a crucial role, with ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) being common choices. jetir.orgamazonaws.com

Acid catalysts can also play a vital role, particularly in intramolecular cyclization steps. Brønsted acids have been shown to be key in prompting the intramolecular cyclization of intermediates formed during certain cascade reactions involving malonates. acs.org In some cases, Lewis acids such as zinc chloride (ZnCl₂), indium(III) bromide (InBr₃), or platinum(II) chloride (PtCl₂) are used to catalyze cyclization reactions of malonate derivatives, particularly in Conia-ene and related transformations. rsc.orgnih.govchinesechemsoc.org Reaction temperature is another critical parameter; for example, some Knoevenagel condensations are performed at room temperature, while others require reflux conditions to proceed effectively. amazonaws.comsciforum.net

| Heterocycle | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Barbiturates | Malonate Ester + Urea | Sodium Ethoxide (Strong Base) | openstax.orgpearson.com |

| Coumarins | Salicylaldehyde + Malonate Ester | Piperidine/Acetic Acid (Weak Base/Acid) | jetir.orgnih.gov |

| Tetrahydroindoles | Cyclic Ketone + Arylamine + Benzoylmethylene Malonate | (PhO)₂PO₂H (Brønsted Acid) | acs.org |

| Cyclopentanes | Alkyne-tethered Malonate | ZnCl₂ (Lewis Acid), 100 °C | rsc.org |

Coordination Chemistry and Complex Formation

The dicarbonyl nature of malonate esters allows them to participate in coordination chemistry, acting as ligands that can bind to metal ions to form a variety of complex structures.

Malonate anions, derived from the deprotonation of malonic acid or its esters, are versatile ligands in coordination chemistry. psu.edu They are a type of β-dicarbonyl ligand, which are well-known for their ability to form stable complexes with a vast range of metal ions. mdpi.comwikipedia.org The malonate ligand can exhibit various coordination modes, including monodentate, bidentate (chelating), and bridging. frontiersin.orgacs.org This flexibility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate coordination polymers. psu.edufrontiersin.org

The most common coordination mode is as a bidentate chelating ligand, where both carboxylate oxygen atoms bind to a single metal center, forming a stable six-membered ring. frontiersin.org In more complex structures, the malonate anion can act as a bridging ligand, linking multiple metal centers. It can adopt different bridging conformations, such as syn-syn, syn-anti, and anti-anti, which influences the final topology of the resulting coordination network. psu.edu Furthermore, a single malonate ligand can simultaneously exhibit both chelating and bridging behavior, acting as a bidentate ligand to one metal ion while also using one or both carboxylate groups to bridge to adjacent metal ions. psu.edursc.org This multifunctionality makes malonates valuable building blocks in the field of crystal engineering. psu.edu The specific coordination mode adopted often depends on factors like the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. scirp.org

Malonate ligands form complexes with a wide variety of metal ions, including transition metals and lanthanides. frontiersin.orgscirp.org The interaction between the negatively charged oxygen atoms of the malonate and the positively charged metal ion is primarily electrostatic.

For example, malonate ligands have been used to synthesize copper(II) complexes, where the malonate anion can form a chelating coordination mode with the copper ion. scirp.org In manganese(III) complexes, two bidentate malonate groups can occupy the equatorial positions of an octahedral geometry around the manganese ion. nih.gov Two-dimensional layered structures have been created using malonato-bridged cobalt(II) and nickel(II) ions, where the malonate acts as both a bidentate and a bis-monodentate ligand. rsc.org Lanthanide(III) ions also form coordination polymers with malonates, where the ligand can adopt various bridging and chelating modes, leading to the formation of two-dimensional networks. frontiersin.org

While much of the literature focuses on the malonate dianion from malonic acid, derivatives like this compound can also be incorporated into complex structures. For instance, tetrasubstituted phthalocyanine (B1677752) complexes of palladium(II), copper(II), and cobalt(II) have been synthesized bearing four peripheral this compound residues. researchgate.net These large, soluble complexes demonstrate how the malonate functional group can be used to modify the properties of larger molecular systems. researchgate.net The electron-withdrawing nature of the malonate units was found to strongly affect the spectroscopic properties of the phthalocyanine complexes. researchgate.net

| Metal Ion | Complex Type | Malonate Coordination Mode | Reference |

|---|---|---|---|

| Copper(II) | Mononuclear Complex | Bidentate Chelating | scirp.org |

| Manganese(III) | Mononuclear Complex | Bidentate Chelating | nih.gov |

| Cobalt(II) / Nickel(II) | 2D Coordination Polymer | Bidentate and Bis-monodentate Bridging | rsc.org |

| Lanthanides(III) | 2D Coordination Polymer | Bridging and Chelating (μ₃-κ²,κ',κ'' and μ₂-κ²,κ') | frontiersin.org |

| Palladium(II) / Copper(II) / Cobalt(II) | Phthalocyanine Complex | Peripheral this compound Residues | researchgate.net |

Advanced Research Applications of Dihexyl Malonate

Applications in Pharmaceutical and Agrochemical Synthesis

The fundamental reactivity of the malonate ester group makes it a cornerstone in the synthesis of a wide array of complex molecules. The central carbon atom, flanked by two carbonyl groups, is sufficiently acidic to be easily deprotonated, forming a stabilized carbanion. This nucleophile is central to the classic malonic ester synthesis, which allows for the formation of various substituted carboxylic acids. While many published examples utilize diethyl malonate due to its cost and availability, the principles are broadly applicable to other dialkyl malonates, including dihexyl malonate.

Dialkyl malonates are widely used as intermediates in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs). They are key building blocks for compounds like barbiturates and various vitamins. The synthesis often involves the alkylation of the malonate enolate followed by subsequent chemical transformations. For instance, α-arylation of malonates is a developed pathway for creating carbon-carbon bonds necessary in many drug scaffolds. While specific industrial syntheses of commercial drugs using this compound are not widely documented, its utility as a precursor is understood within the broader context of malonic ester chemistry. The choice of the alkyl group (e.g., hexyl vs. ethyl) can influence reaction kinetics and the physical properties of intermediates, which may be advantageous in specific synthetic routes.

In agrochemical research, dialkyl malonates serve as precursors for producing a range of pesticides, including herbicides and fungicides. The synthesis of these active compounds often relies on the versatility of the malonate structure to build more complex heterocyclic or substituted molecules that exhibit biological activity. Controlled-release formulations are a key area in modern agriculture to improve efficiency and reduce environmental contamination. Layered double hydroxides, for example, can be used as hosts to store and slowly release active agrochemical agents like herbicides. While direct examples of this compound in commercial agrochemical products are scarce, its derivatives are explored in the development of new active agents. The lipophilic nature of the hexyl groups could, for instance, be investigated to modify the soil persistence or plant uptake of a potential herbicide.

Polymer Science and Materials Research

This compound and its derivatives have been the subject of significant interest in polymer science, particularly in the synthesis of novel monomers and polymers with tailored properties. The hexyl groups can influence characteristics such as flexibility, thermal properties, and solubility.

Malonate esters are recognized for their potential use as polymer additives, including roles as plasticizers. Plasticizers are added to polymers like poly(vinyl chloride) (PVC) to increase their flexibility and durability. While phthalate-based plasticizers have been dominant, concerns over their environmental

Biochemical and Biological Research

The applications of this compound and related malonate esters in biochemical and biological research are primarily centered on their ability to interact with and modulate biological systems. These applications range from fundamental studies of metabolic pathways to the development of sophisticated drug delivery vehicles.

Enzyme Inhibition and Metabolic Pathway Studies involving Malonates

Malonic acid and its esters, such as this compound, are well-established as competitive inhibitors of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. vedantu.comdoubtnut.commedchemexpress.com SDH is a crucial enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. doubtnut.com In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.

The inhibitory action of malonate stems from its structural similarity to the natural substrate, succinate, allowing it to bind to the active site of SDH without undergoing a reaction. vedantu.comdoubtnut.com This competitive inhibition blocks the enzyme's normal function. Ester forms, such as dimethyl malonate and this compound, are of particular interest in research as they are more cell-permeable than the dianionic malonate salt. medchemexpress.comgoogle.com Once inside the cell, these esters are hydrolyzed by cellular esterases to release malonate, which can then inhibit SDH.

This property is exploited in metabolic research to study the effects of SDH inhibition. For instance, inhibiting SDH with malonate prodrugs has been investigated as a therapeutic strategy to reduce ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. vulcanchem.comoup.com During ischemia, succinate accumulates, and its rapid oxidation by SDH upon reperfusion can lead to excessive production of reactive oxygen species (ROS), causing cellular damage. By inhibiting SDH, malonate esters can mitigate this damaging burst of ROS production. vulcanchem.com

Synthesis of Biologically Active Compounds and Analogues

Dialkyl malonates, including this compound, are fundamental building blocks in organic synthesis, particularly in the malonic ester synthesis, which is a versatile method for preparing a wide variety of carboxylic acids and other functionalized molecules. The reactive methylene (B1212753) proton between the two carbonyl groups can be easily removed by a base, creating a nucleophilic enolate that can be alkylated or acylated. This reactivity allows for the construction of complex carbon skeletons.

This synthetic utility is harnessed to create novel compounds with potential biological activity. mdpi.comorganic-chemistry.org For example, α-aryl malonates, which can be synthesized using palladium-catalyzed reactions, are substructures in bioactive compounds like the HIV-1 integrase inhibitor isoquinoline-1,3-dione and certain barbiturates. thieme-connect.com While many published examples use smaller esters like diethyl or dimethyl malonate for convenience, the principles apply to this compound, especially when the longer, more lipophilic hexyl chains are desired to modify properties such as solubility or membrane interaction.

A specific application involving a related long-chain malonate is the palladium-catalyzed synthesis of esters with benzylic quaternary carbon centers from diallyl 2-alkyl-2-arylmalonates, providing a route to valuable intermediates for bioactive compounds. organic-chemistry.org The choice of the ester group (e.g., hexyl) can influence the physical and biological properties of the final molecule, making this compound a useful reagent in the synthesis of new chemical entities for pharmaceutical and agrochemical research. mdpi.com

Drug Delivery Systems Utilizing Malonate-derived Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them promising candidates for drug delivery systems. nih.govnih.govresearchgate.net They possess internal cavities that can encapsulate drug molecules and a surface that can be functionalized for targeting or to improve solubility.

Research has specifically focused on dendrimers built from malonate esters. In one significant study, first-generation dendrimers were synthesized using a trimesoyl chloride core and various dialkyl malonate esters as the branching units, including trimesoyl 1,3,5-trithis compound (TTDHM). recentscientific.com These dendrimers were investigated as potential carriers for the poorly water-soluble anticancer drug, Silibinin. recentscientific.com

The study demonstrated that the nature of the alkyl chain on the malonate ester significantly influenced the drug-carrying and release properties. The TTDHM dendrimer, with its long hexyl chains, was part of a series used to study the binding and release of Silibinin. recentscientific.com The hydrophobic interactions provided by the hexyl chains, in addition to other forces, play a role in encapsulating the drug. The release profile of the drug could be modulated by changing the length of the dialkyl chain, with the dihexyl derivative showing the most sustained release compared to its dipropyl and dibutyl counterparts. recentscientific.com This highlights the potential of this compound as a key component in designing advanced, tunable drug delivery vehicles. recentscientific.comresearchgate.net

Table 1: Comparative Drug Release from Malonate-Derived Dendrimers

| Dendrimer | Dialkyl Chain | Drug Release Ratio (%) |

|---|---|---|

| TTDPM | Dipropyl | 1.61 |

| TTDBM | Dibutyl | 1.43 |

| TTDHM | Dihexyl | 1.12 |

Data sourced from a study on Silibinin release over time, indicating a more sustained release from dendrimers with longer alkyl chains. recentscientific.com

Analytical Chemistry and Detection Methodologies

The accurate analysis and characterization of this compound and its derivatives are crucial for quality control in synthesis and for understanding their behavior in research applications. A suite of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques for Malonate Analysis (GC, HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation and quantification of malonate esters.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column, separating from other components based on its boiling point and interaction with the column's stationary phase. Purity assessment of commercial this compound is often reported using GC. chemsrc.com The Kovats retention index, a key GC parameter, for this compound on a standard non-polar column is 1783, which aids in its identification. nih.gov GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for both quantification and structural confirmation of long-chain esters and related compounds. researchgate.netgoogle.comnih.govscirp.orgscirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating compounds in a liquid mobile phase. For malonate derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. sielc.comsielc.comresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net An acid, such as phosphoric acid or formic acid, is typically added to the mobile phase to ensure the analytes are in a consistent, neutral form. sielc.comsielc.com HPLC methods are scalable and can be used for both analytical quantification and preparative isolation of impurities. sielc.comsielc.com While specific methods for this compound are less commonly published, methods for other malonic acid esters are readily adaptable. sielc.comsielc.comcalpaclab.com

Mass Spectrometry and Spectroscopic Characterization of Malonate Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized malonate derivatives and for confirming the identity of this compound.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. The electron ionization (EI) mass spectrum of a related compound, diethyl malonate, shows characteristic fragmentation patterns that can be extrapolated to this compound. massbank.eumassbank.eu Common fragments would arise from the loss of alkoxy groups (•OCH₂CH₂(CH₂)₃CH₃), the ester group (•COOCH₂(CH₂)₄CH₃), and rearrangements like the McLafferty rearrangement. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govuobaghdad.edu.iq

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group (typically around 1730-1750 cm⁻¹) and C-O stretching bands. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum of this compound would show distinct signals for the methylene protons of the malonate core (a singlet) and the various methylene and methyl protons of the two hexyl chains, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR would similarly show characteristic peaks for the carbonyl carbons, the central methylene carbon, and the carbons of the hexyl groups. These techniques are routinely used to confirm the structure of malonate-based compounds synthesized in research. uobaghdad.edu.iq

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can enhance volatility, improve chromatographic separation, and increase detector sensitivity.

While direct derivatization applications using this compound are not extensively documented in readily available literature, the broader class of malonate esters serves as a key platform for creating specialized derivatization reagents. These reagents are designed to react with specific functional groups in analytes. For instance, the core structure of malonates is utilized in reagents that target primary and secondary amines for HPLC analysis.

A notable example within the malonate family is the use of diethyl 2-methylenemalonate (EMM) as a derivatization reagent for the simultaneous analysis of the amino acids Cysteine and its oxidized form, Cystine, in cell culture media. Traditional methods struggle to maintain the oxidation states of these compounds during analysis. EMM reacts rapidly with the thiol group of Cysteine under acidic conditions through a Thiol-Michael addition click reaction. This rapid reaction preserves the integrity of the sample, allowing for accurate quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method enables the direct and simplified analysis of Cysteine's behavior in practical media samples, which is crucial for quality assurance and optimizing cell culture performance.

Furthermore, reagents like pentafluorobenzyl bromide (PFB-Br) are used to derivatize compounds with acidic C-H groups, such as malonic and methylmalonic acids, forming esters that are suitable for GC-MS analysis. nih.gov This highlights the principle that the reactive methylene group in the malonate structure is a key target for creating derivatives with enhanced analytical properties. nih.gov

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. Through methods such as quantum chemical calculations, molecular dynamics simulations, and predictive modeling, researchers can gain insights that are difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations for Malonate Systems

Quantum chemical calculations are employed to understand the electronic structure, geometry, and energetic properties of molecules. For malonate systems, these calculations have been instrumental in determining stable conformations and reaction mechanisms.

Studies on dimethyl malonate (DMM), a smaller analog of this compound, have utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate its conformational landscape. researchgate.netrsc.org These calculations predicted two stable conformers of nearly equal energy: a C2 symmetry conformer, where the two ester groups are crossed symmetrically, and a C1 symmetry (gauche) conformer. researchgate.netrsc.org The energy barriers for interconversion between these forms are low, suggesting the molecule is highly flexible. rsc.org Experimental infrared spectra of DMM isolated in low-temperature matrices were found to closely match the spectrum predicted for the more stable C1 (gauche) conformer. researchgate.net

Quantum chemical calculations have also been used to determine parameters for reactions involving malonate derivatives. For example, in studying the reaction of 2-(alkylamino)malonates, calculations were used to determine the geometric, energetic, and charge parameters of the optimized structures, providing insight into the reactivity of different nucleophilic centers within the molecule. researchgate.net

| Malonate System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Dimethyl Malonate | DFT(B3LYP), MP2, MP4 | Prediction of two stable, nearly equal energy conformers (C2 and C1/gauche). The C1 conformer was found to be the most stable. | researchgate.netrsc.org |

| 2-(Alkylamino)malonates | Gaussian 03 | Determined geometric, energetic, and charge parameters to understand the reactivity of different nucleophilic centers. | researchgate.net |

| Np(V) with Malonate | Quantum Chemistry | Investigated coordination modes, confirming the formation of six-membered chelate complexes. |

Molecular Dynamics Simulations of Malonate Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions and dynamics.

MD simulations have been used to study the behavior of malonic acid in aqueous solutions, which is relevant for understanding the environmental fate of dicarboxylic acids. These simulations help to determine properties like water nucleation around malonic acid aggregates, which is important in atmospheric chemistry. nih.gov The simulations can reveal the formation of different phases, such as water adsorbing onto a malonic acid grain at low temperatures or the formation of a mixed liquid-like aggregate at higher temperatures. nih.gov By analyzing solution microstructures, MD can identify molecular associations due to hydrogen bonding and other forces that influence the substance's properties. acs.org

In biochemistry, MD simulations have been employed to investigate enzyme-substrate interactions. For instance, simulations of the enzyme malonamidase E2, which hydrolyzes malonamate (B1258346) to malonate and ammonia, have provided insights into the stability and dynamics of its catalytic triad (B1167595) and its interactions with the substrate. researchgate.net Such studies are crucial for understanding enzyme mechanisms and can guide the design of inhibitors or engineered enzymes with new functionalities. researchgate.net

Predictive Modeling for Reactivity and Properties

Predictive modeling, often employing machine learning (ML), is an emerging area in chemistry that aims to forecast the outcomes of reactions or the properties of compounds based on their structural features.

Machine learning models have been developed to predict the reactivity of malonate nucleophiles in chemical reactions. researchgate.netrsc.org For example, random forest classifiers have been trained on datasets of Pd-catalyzed cross-coupling reactions to predict whether a reaction will be successful (i.e., produce a yield). rsc.org These models can generalize from known reactions to predict outcomes for new substrates, accelerating the discovery of new chemical transformations. rsc.org Studies have shown that the effectiveness of transferring a model from one nucleophile type (e.g., amides) to another (e.g., malonates) depends on the mechanistic similarity between the reactions. researchgate.net For malonate nucleophile models, predictions on nitrogen-based nucleophiles were found to be not particularly accurate, which can be attributed to differences in the reacting atom (carbon vs. nitrogen) and reaction mechanisms. researchgate.net

Other approaches use ML to predict distortion and interaction energies, providing rapid and accurate alternatives to DFT calculations for analyzing reactivity trends. cmu.edu Neural networks can also be trained to connect the structural fingerprints of reactants to a reactivity outcome, enabling autonomous robotic platforms to explore chemical space and discover new reactions. nih.gov

| Modeling Approach | System Studied | Predicted Property/Outcome | Reference |

|---|---|---|---|

| Random Forest Classifiers (Transfer Learning) | Malonate nucleophiles in Pd-catalyzed cross-coupling | Reaction success (yield) for new substrates and conditions. | researchgate.netrsc.org |

| Machine Learning (Distortion/Interaction Analysis) | Dimethyl malonate Michael additions | Distortion and interaction energies to analyze reactivity trends. | |

| Junction-Tree Neural Network | General reactants (including malonate-type structures) | Reactivity prediction to guide autonomous robotic synthesis. | nih.gov |

Environmental and Toxicological Considerations in Academic Research

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound is dictated by its persistence in various environmental compartments and its susceptibility to degradation processes.

The persistence of dihexyl malonate in the environment is influenced by its physicochemical properties, such as its low volatility and limited water solubility cymitquimica.com. Due to its relatively high boiling point, it is not expected to be highly mobile in the atmosphere. When released into the environment, it is likely to partition to soil and sediment.

While specific persistence data for this compound is limited, studies on other dialkyl malonates, such as diethyl malonate (DEM), provide some insight. For instance, DEM deposited on soil surfaces has been observed to have a biphasic residence time, with a fast component having a half-life of 2 hours and a residual component with a half-life of 5 to 16 hours. On foliar surfaces, the persistence of DEM is longer, with a short residence time component of 1 to 3 hours and a longer component with a half-life ranging from 16 to 242 hours. Volatilization and other degradation mechanisms can reduce surface contamination of DEM to less than 1% of the initial amount within 96 hours. Given that this compound has longer alkyl chains than DEM, it is expected to be less volatile and potentially more persistent in soil and on surfaces.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H28O4 |

| Molecular Weight | 272.38 g/mol |

| Boiling Point | 313.889 °C at 760 mmHg |

| Flash Point | 140.751 °C |

| LogP | 3.62350 |

| Water Solubility | Limited |

Source: ChemSrc, 2024

The primary route of biodegradation for malonate esters is through hydrolysis, a process that can be catalyzed by unspecific esterases present in the environment oecd.org. This two-step reaction involves the cleavage of the ester bonds, first forming the monoester and subsequently yielding malonic acid and the corresponding alcohol. In the case of this compound, this process would yield malonic acid and 1-hexanol.

Sustainable Management and Remediation Strategies in Research

In a research setting, the responsible management of chemicals like this compound is paramount to minimize environmental impact.

Sustainable management practices in the laboratory should focus on the principles of waste minimization: reduce, reuse, and recycle. This includes careful planning of experiments to use the minimum amount of this compound necessary, and avoiding over-purchasing to prevent the generation of expired chemical waste youthfilter.com. Where feasible, any unused this compound should be considered for redistribution to other researchers.

In the event of a spill or the generation of contaminated waste, appropriate remediation strategies should be employed. For soil contaminated with organic compounds like this compound, bioremediation is a promising approach mdpi.comfao.orgpolyguard.com. This involves stimulating the activity of naturally occurring microorganisms that can degrade the contaminant. Given that malonate esters are biodegradable, enhancing microbial activity in contaminated soil could be an effective remediation technique.

For contaminated water, various in-situ and ex-situ treatment methods can be considered. Adsorption onto activated carbon is a common method for removing organic compounds from water epa.gov. Advanced oxidation processes could also be employed to break down the molecule. Surfactant-enhanced remediation is another innovative technology that can improve the desorption and solubilization of organic contaminants from soil and water, thereby enhancing their removal and biodegradation researchgate.net.

A comprehensive laboratory waste management plan should be in place, detailing the procedures for the safe handling, storage, and disposal of this compound and any associated waste streams labmanager.comnih.gov. This includes proper labeling of all waste containers and segregation of hazardous waste to ensure compliance with environmental regulations and to protect personnel and the environment.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Diethyl Malonate | DEM |

| Dimethyl Malonate | DMM |

| Malonic Acid | |

| 1-Hexanol | |

| Carbon Dioxide | CO2 |

Waste Minimization in Malonate Synthesis Research

The traditional synthesis of dialkyl malonates, including this compound, often involves processes that can generate significant waste streams. A major drawback of the conventional malonic ester synthesis is the potential for dialkylation, which can lead to difficult product separation and lower yields of the desired mono-alkylated product wikipedia.org. Recognizing these challenges, academic and industrial research has explored several strategies to improve the environmental profile of malonate synthesis. These approaches focus on reducing waste, improving atom economy, and utilizing less hazardous materials.

One notable area of research has been the development of cleaner production methods for diethyl malonate, which can serve as a model for other dialkyl malonates like this compound. A patented preparation method for diethyl malonate emphasizes the circulation of industrial water, achieving zero discharge of industrial wastewater. This process not only eliminates a significant waste stream but also leads to a 3-5% improvement in product yield and a total product yield of over 90% based on the starting material, chloroacetic acid.

Another approach to waste reduction involves the use of solid acid catalysts in the esterification step of diethyl malonate synthesis. Traditional methods often employ strong mineral acids like sulfuric acid, which generate a considerable amount of acidic wastewater that requires neutralization and treatment. By replacing these with a recyclable solid acid catalyst, the generation of acidic wastewater can be completely avoided, significantly reducing the environmental impact of the process.

Solvent-free synthesis conditions represent another frontier in waste minimization for malonic ester production. Research has demonstrated the feasibility of "one-pot" synthesis approaches for producing certain malonic ester derivatives under solvent-free conditions, highlighting the potential for more efficient and less wasteful synthetic routes nih.gov.

The table below summarizes and compares key aspects of traditional versus improved synthesis methods for dialkyl malonates, based on research primarily focused on diethyl malonate.

Table 1: Comparison of Diethyl Malonate Synthesis Methods

| Feature | Traditional Synthesis Method | Improved Synthesis Method |

|---|---|---|

| Wastewater Generation | High (acidic and process wastewater) | Zero industrial wastewater discharge |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Recyclable solid acid catalyst |

| Product Yield | Baseline | 3-5% increase |

| Solvent Use | Often requires organic solvents | Potential for solvent-free conditions |

Development of Environmentally Benign Malonate Applications

Beyond synthesizing malonates in a more environmentally friendly manner, researchers are actively exploring applications where these compounds can contribute to the development of sustainable materials and technologies. The focus is on leveraging the chemical functionality of malonates to create biodegradable products and safer alternatives to conventional materials.

Biodegradable Polymers:

A significant area of research is the use of malonate esters in the synthesis of biodegradable polyesters. Traditional plastics pose a substantial environmental burden due to their persistence. Malonate-derived polyesters offer a potential alternative as they can be designed to degrade under specific environmental conditions.

Academic research has successfully demonstrated the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as a diester. This method presents a greener alternative to traditional metal-catalyzed polymerization, which can be inefficient for malonates due to the chelating effect of the β-diketone structure that deactivates the metal catalyst nih.govrsc.org. The enzymatic synthesis proceeds under mild, solvent-less conditions (T < 90 °C), which further enhances its environmental credentials rsc.orgnih.gov. These malonate-based polyesters have shown promise as effective metal chelating agents, with one study reporting a 23% extraction efficiency for copper ions, comparable to some commercial chelators nih.gov.

The table below presents data from a study on the enzyme-catalyzed synthesis of malonate polyesters, highlighting the molecular weights achieved.

Table 2: Molecular Weight of Enzyme-Catalyzed Malonate Polyesters

| Diol Monomer | Number Average Molecular Weight (Mn) (Da) | Weight Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) |

|---|---|---|---|

| 1,4-butanediol | 5800 | 9000 | 1.55 |

| 1,6-hexanediol | 6200 | 12000 | 1.94 |

Green Plasticizers:

This compound and similar long-chain dialkyl malonates are being investigated as potentially safer and more biodegradable plasticizers for polymers like polyvinyl chloride (PVC). Traditional plasticizers, such as certain phthalates, have raised environmental and health concerns due to their potential to leach from plastic products.

Research into dihexyl maleate, a structurally similar compound to this compound, has shown that it can be an effective plasticizer for PVC. Studies have demonstrated that maleates with linear alkyl side chains, like a hexyl group, exhibit better biodegradation rates compared to their branched counterparts mcgill.ca. Furthermore, the plasticizing efficiency of these linear diesters, as measured by the reduction in the glass transition temperature (Tg), is comparable to or even better than the commonly used phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP) mcgill.ca.

The table below compares the plasticizing efficiency of various diesters, including dihexyl maleate, with the conventional plasticizer DEHP.

Table 3: Comparison of Plasticizer Efficiency in PVC

| Plasticizer | Glass Transition Temperature (Tg) (°C) |

|---|---|

| DEHP (di(2-ethylhexyl) phthalate) | -35 |

| DBM (dibutyl maleate) | -40 |

| DHM (dihexyl maleate) | -38 |

Q & A

Advanced Research Question

GC-MS is preferred for trace analysis, while titration offers rapid, cost-effective bulk quantification.

How can ANOVA be applied to analyze the effects of this compound in comparative experimental studies?

Advanced Research Question

ANOVA is suitable for multifactorial designs, such as assessing this compound's inhibitory effects across varying concentrations and cell types. For example:

- Factor 1: Presence/absence of this compound.

- Factor 2: Cell type (e.g., neuronal vs. hepatic).

ANOVA partitions variance between factors, identifying significant interactions (e.g., P < 0.05 for malonate effect, P < 0.001 for cell-type specificity). This approach avoids Type I errors from multiple t-tests and clarifies interaction effects, as demonstrated in mitochondrial inhibition studies .

What mechanisms underlie the neurotoxic effects observed in studies involving malonate derivatives?

Advanced Research Question

Malonate derivatives inhibit succinate dehydrogenase (SDH), disrupting mitochondrial Complex II and causing ATP depletion. In rat striatal models, unilateral malonate injections induce apoptosis (TUNEL-positive nuclei) and upregulate CB2 receptors, suggesting neuroprotective pathways. Co-administration of CB2 agonists (e.g., HU-308) reduces neuronal death by 40–60%, implicating cannabinoid signaling in mitigating toxicity .

How does the metabolism of this compound compare to its dimethyl and diethyl analogs?

Advanced Research Question

this compound’s metabolism is slower than shorter-chain esters due to reduced esterase accessibility. Key pathways include:

- Hydrolysis: Sequential cleavage of hexyl groups to yield malonic acid.

- Excretion: Primarily renal (90%) due to high water solubility of metabolites.

In contrast, dimethyl malonate rapidly hydrolyzes to methanol and malonic acid, with acute oral LD50 > 2000 mg/kg in rats. Dihexyl’s larger size delays absorption, but chronic exposure risks require further study .

What role does this compound play in catalytic asymmetric reactions?

Advanced Research Question

this compound acts as a nucleophile in enantioselective ring-opening reactions catalyzed by chiral Lewis acids. For example, La/Yb-Schiff base complexes promote its reaction with meso-epoxides to form γ-lactones with >99% ee. The hexyl esters enhance stereocontrol by stabilizing transition states through hydrophobic interactions, as shown in kinetic studies (k = 0.45 M⁻¹s⁻¹ at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.